

Application Notes and Protocols for Fluorescent Probes Based on Anthranilate Derivatives

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Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298

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Introduction

Anthranilate derivatives form a versatile class of fluorophores that are increasingly utilized in the development of fluorescent probes for bioimaging and sensing applications. Their inherent blue fluorescence, coupled with the potential for environmentally sensitive spectral shifts, makes them attractive candidates for designing probes that can report on a variety of biological analytes and processes.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular application of fluorescent probes derived from anthranilate esters.

Application Notes

Probe-AN1: A "Turn-On" Fluorescent Probe for Enzyme Activity

Principle: Probe-AN1 is an anthranilate ester-based probe designed to be initially non-fluorescent or weakly fluorescent. The ester linkage acts as a recognition site for a specific enzyme (e.g., an esterase or a lipase). Upon enzymatic cleavage of the ester bond, the highly fluorescent N-methylanthranilic acid is released, resulting in a "turn-on" fluorescent signal that is directly proportional to the enzyme's activity.

Applications:

- High-throughput screening (HTS) of enzyme inhibitors: The probe can be used in multi-well plate assays to rapidly screen compound libraries for potential enzyme inhibitors. A decrease in the fluorescence signal indicates inhibition of the target enzyme.
- Monitoring enzyme activity in living cells: The cell-permeable nature of the probe allows for real-time imaging of enzymatic activity within cellular compartments.
- Diagnostic assays: The probe can be adapted for use in diagnostic kits to measure enzyme levels in biological fluids.

Probe-AN2: A Ratiometric Fluorescent Sensor for Metal Ions

Principle: Probe-AN2 is an anthranilate derivative functionalized with a metal ion chelating moiety. In the absence of the target metal ion, the probe exhibits the characteristic blue fluorescence of the anthranilate fluorophore. Upon binding to the metal ion, a new charge-transfer band may emerge, leading to a ratiometric shift in the emission spectrum. This ratiometric response provides a built-in correction for variations in probe concentration and instrumental factors, enabling more accurate quantification of the target ion.

Applications:

- Quantification of intracellular metal ion concentrations: The probe can be used to measure the concentration of biologically important metal ions (e.g., Zn^{2+} , Cu^{2+}) in living cells.
- Studying metal ion homeostasis: The probe can be a valuable tool for investigating the role of metal ions in cellular signaling and disease.
- Environmental monitoring: The probe can be used to detect heavy metal contamination in water samples.

Data Presentation

Table 1: Photophysical and Performance Data for Probe-AN1

Parameter	Value
Excitation Wavelength (λ_{ex})	340 nm
Emission Wavelength (λ_{em})	410 nm
Quantum Yield (Φ) (in PBS)	< 0.01 (Probe-AN1), 0.64 (N-methylantranilic acid)[2][3]
Limit of Detection (LOD) for Enzyme X	10 ng/mL
Linear Range	10 - 500 ng/mL
Z'-factor (for HTS)	> 0.7

Table 2: Spectral Properties of Probe-AN2 in the Presence of Metal Ions

Analyte	λ_{ex} (nm)	λ_{em1} (nm)	λ_{em2} (nm)	Emission Ratio (I_{em2}/I_{em1}) Change
Free Probe	350	420	-	-
+ Zn ²⁺ (10 μ M)	350	420	510	15-fold increase
+ Cu ²⁺ (10 μ M)	350	420	-	Quenching
+ Mg ²⁺ (1 mM)	350	420	-	No significant change
+ Ca ²⁺ (1 mM)	350	420	-	No significant change

Experimental Protocols

Protocol 1: Synthesis of an N-Methylantranilate-Based Fluorescent Probe (Probe-AN1 Precursor)

This protocol describes the synthesis of a generic N-methylantranilate ester that can be further modified to create a specific enzyme-responsive probe. The synthesis is based on the

Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.^{[4][5][6][7][8]}

Materials:

- N-methylantranilic acid
- Target alcohol (containing a functional group for further modification)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- 0.5 N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve N-methylantranilic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM.
- Add DMAP (0.1 eq) to the solution and stir at room temperature.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
- Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Probe-AN1 with Target Enzyme

Materials:

- Probe-AN1 stock solution (e.g., 10 mM in DMSO)
- Target enzyme stock solution
- Assay buffer (e.g., PBS, pH 7.4)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a series of enzyme dilutions in the assay buffer.
- In a 96-well plate, add the enzyme dilutions to triplicate wells. Include a no-enzyme control.
- Add the Probe-AN1 stock solution to each well to a final concentration of 10 μM.

- Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., $\lambda_{\text{ex}} = 340 \text{ nm}$, $\lambda_{\text{em}} = 410 \text{ nm}$).
- Subtract the background fluorescence from the no-enzyme control wells.
- Plot the fluorescence intensity as a function of enzyme concentration to determine the probe's sensitivity and linear range.

Protocol 3: Cellular Imaging with an Anthranilate-Based Probe

Materials:

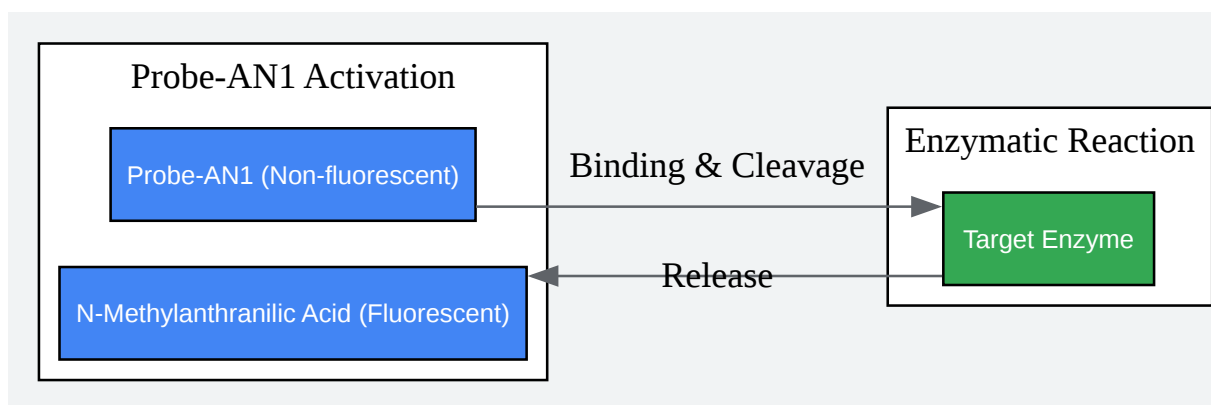
- Cells of interest cultured on glass-bottom dishes or coverslips
- Anthranilate-based fluorescent probe stock solution (e.g., 10 mM in DMSO)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope equipped with a suitable filter set (e.g., DAPI channel)

Procedure:

- Grow cells to a suitable confluency (e.g., 70-80%).
- Remove the culture medium and wash the cells once with warm PBS.
- Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 μM).
- Incubate the cells with the probe-containing medium for 15-60 minutes at 37 °C in a CO₂ incubator.
- Remove the loading medium and wash the cells twice with warm PBS.

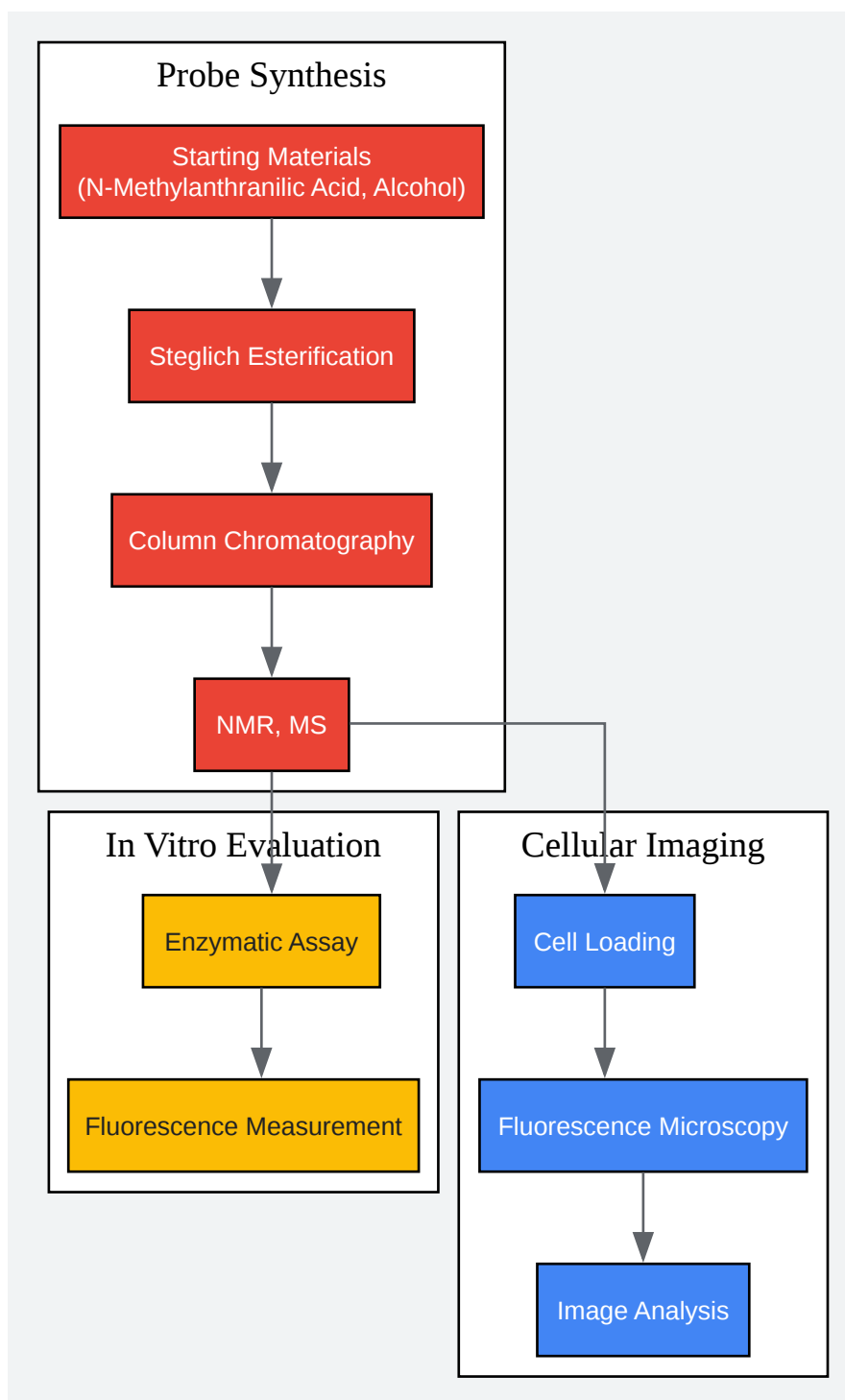
- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- Image the cells using a fluorescence microscope with the appropriate excitation and emission settings.
- For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

Mandatory Visualizations



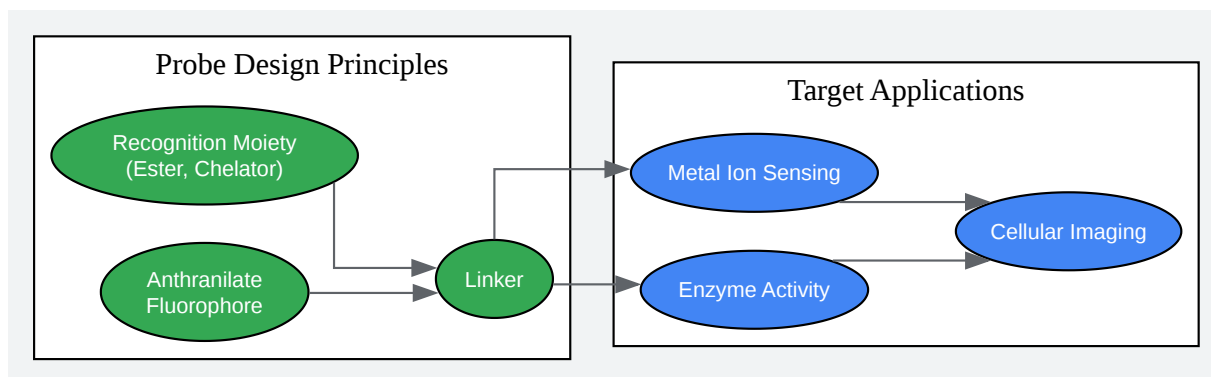
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Caption: Signaling pathway of the "turn-on" fluorescent probe Probe-AN1.



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Caption: Experimental workflow for the development and application of anthranilate-based fluorescent probes.



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